1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene
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Overview
Description
1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is an organic compound characterized by its molecular formula C9H10FN3. This compound features a benzene ring substituted with a fluorine atom, a methyl group, and an azidoethyl group in the R configuration. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials and the study of biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzene with an azidoethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques are employed to ensure efficient production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted benzene derivatives.
Mechanism of Action
The mechanism by which 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its reactivity, allowing it to participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery.
Comparison with Similar Compounds
1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is compared with other similar compounds, such as 1-[(1R)-1-azidoethyl]-2-methylbenzene and 1-[(1R)-1-azidoethyl]-4-fluorobenzene. While these compounds share structural similarities, the presence of the fluorine atom in this compound imparts unique chemical and physical properties, making it distinct in its applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and material science. Understanding its preparation methods, chemical reactions, and applications is essential for advancing its use in various fields.
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-6-5-8(10)3-4-9(6)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMFBIKLONPHQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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